N-hexadecanoyl-L-Homoserine lactone

Quorum Sensing Biosensor AHL Detection

For quorum sensing research, substituting C16-HSL with short-chain AHLs (C4–C8) fails due to LuxR receptor specificity and distinct transport mechanisms. This long-chain, lipophilic autoinducer depends on membrane vesicles (MVs) for trafficking in Paracoccus denitrificans and activates genetic exchange in Rhodobacter capsulatus—a non-negotiable reagent for modeling long-chain AHL signaling, symbiosis studies, and biosensor calibration. Order research-grade C16-HSL to avoid experimental artifacts.

Molecular Formula C20H37NO3
Molecular Weight 339.5 g/mol
Cat. No. B15597740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hexadecanoyl-L-Homoserine lactone
Molecular FormulaC20H37NO3
Molecular Weight339.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18-16-17-24-20(18)23/h18H,2-17H2,1H3,(H,21,22)/t18-/m0/s1
InChIKeyQJIXVOQAEZMUIH-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-hexadecanoyl-L-Homoserine Lactone (C16-HSL): Baseline Procurement Data for a Long-Chain AHL Quorum Sensing Modulator


N-hexadecanoyl-L-homoserine lactone (C16-HSL, CAS 87206-01-7) is a long-chain, saturated N-acyl homoserine lactone (AHL) signaling molecule involved in bacterial quorum sensing (QS). As a C16-HSL, it possesses a 16-carbon acyl chain, categorizing it as a lipophilic, long-chain AHL that exhibits poor aqueous solubility and limited free membrane diffusion, in contrast to short-chain AHLs (C4–C8) [1]. This compound is endogenously produced by several bacterial species, including Rhodobacter capsulatus, Sinorhizobium meliloti, and various Paracoccus species, and serves as a key autoinducer for regulating phenotypes such as genetic exchange and biofilm formation [2]. Its utility as a research tool is underscored by its identification as a signal molecule in environmental isolates like Halomonas smyrnensis AAD6 [3].

Why N-hexadecanoyl-L-Homoserine Lactone Cannot Be Replaced by a Generic Short-Chain AHL


In procurement for quorum sensing research, simple substitution of N-hexadecanoyl-L-homoserine lactone (C16-HSL) with a generic AHL like C4-HSL or C6-HSL is scientifically invalid due to fundamental differences in physicochemical properties and signal transduction mechanisms. C16-HSL's long, lipophilic acyl chain (C16) confers high hydrophobicity, rendering it insoluble in aqueous media and unable to passively diffuse across bacterial membranes, instead relying on active efflux pumps or packaging into membrane vesicles (MVs) for intercellular transport [1]. This contrasts starkly with short-chain AHLs (C4–C8), which are water-soluble and freely diffusible [2]. Furthermore, bacterial LuxR-type receptor proteins exhibit exquisite specificity for acyl chain length and substitution, meaning a short-chain AHL will not activate the cognate receptors that recognize C16-HSL [3]. Therefore, to experimentally model the signaling dynamics of long-chain AHLs or to specifically interrogate systems in organisms like Paracoccus denitrificans or Rhodobacter capsulatus, C16-HSL is a non-negotiable, specific reagent.

Quantitative Differentiation Evidence for N-hexadecanoyl-L-Homoserine Lactone (C16-HSL) Procurement


LasR-Based Bioluminescent Biosensor Sensitivity to C16-HSL vs. Other Long-Chain AHLs

A head-to-head study using a LasR-based E. coli bioluminescence biosensor quantified the relative sensitivity to 13 long-chain AHLs. N-hexadecanoyl-L-homoserine lactone (C16-HSL) was among the four C16-family AHLs (including 3-oxo-C16-HSL, C16:1-HSL, and 3-oxo-C16:1-HSL) identified as ligands for this receptor. While specific EC50 values for C16-HSL are not provided in the abstract, its classification as a detectable ligand alongside oxygen-substituted and unsubstituted C14, C16, and C18 AHLs demonstrates that its 16-carbon saturated chain confers a distinct recognition profile compared to shorter or unsaturated analogs [1].

Quorum Sensing Biosensor AHL Detection Agrobacterium vitis

Membrane Vesicle (MV)-Mediated Transport as a Distinctive Property of C16-HSL

A study on Paracoccus species provides quantitative evidence for the unique extracellular trafficking mechanism of C16-HSL. Across five Paracoccus strains, C16-HSL was identified as the main AHL produced, and it was consistently associated with membrane vesicles (MVs). However, the proportion of C16-HSL carried in MVs varied significantly between species: most strains carried a majority of C16-HSL in MVs, but in P. aminophilus JCM7686, very little C16-HSL was detected in MVs, with the majority found in other supernatant fractions [1]. This demonstrates that while MV-association is a characteristic of this hydrophobic signal, its distribution is species-specific, a behavior not observed for freely diffusible short-chain AHLs.

Membrane Vesicles Signal Trafficking Hydrophobic AHL Paracoccus

Physicochemical Properties Defining Solubility and Handling of C16-HSL

Vendor datasheets provide standardized physicochemical specifications for N-hexadecanoyl-L-homoserine lactone, highlighting key differences from common short-chain AHLs. C16-HSL is supplied as a white crystalline solid with purity ≥95-97% (by HPLC or GC) . Its solubility profile is critical: it is soluble in organic solvents like chloroform, ethanol, methanol, DMF, and DMSO, but exhibits poor water solubility . In contrast, short-chain AHLs like C6-HSL are freely soluble in water. This fundamental difference dictates that C16-HSL stock solutions must be prepared in organic solvents, with careful attention to solvent compatibility in biological assays.

Solubility Lipophilicity Formulation Procurement

Identification of C16-HSL as a QS Signal in Halomonas smyrnensis AAD6

In a study of the moderately halophilic bacterium Halomonas smyrnensis AAD6, C16-AHL (N-hexadecanoyl-L-homoserine lactone) was identified by LC-MS as a quorum sensing signal molecule. Its production was detected starting at 48 hours of growth and was linked to the growth-phase dependent production of exopolysaccharide (EPS) [1]. This finding demonstrates that C16-HSL is a functional autoinducer in an extremophile, a context where short-chain AHLs have not been reported to play a role. The study suggests a specific biological niche for this long-chain AHL.

Halophile Exopolysaccharide Quorum Sensing Halomonas

Optimal Application Scenarios for N-hexadecanoyl-L-Homoserine Lactone (C16-HSL) in Research and Industry


Investigating Membrane Vesicle (MV)-Mediated Bacterial Communication

C16-HSL is the ideal chemical probe for studying the role of membrane vesicles in long-chain AHL trafficking. Unlike freely diffusible short-chain AHLs, C16-HSL's hydrophobicity necessitates its association with MVs for export and uptake, a phenomenon demonstrated in Paracoccus denitrificans and other species [5]. Researchers can use purified C16-HSL to load into or track MVs, enabling dissection of this specialized signaling pathway.

Functional Studies in Long-Chain AHL-Producing Bacteria (e.g., Rhodobacter, Sinorhizobium)

In bacterial strains where C16-HSL is the native, predominant autoinducer—such as Rhodobacter capsulatus (where it activates genetic exchange) [5] and Sinorhizobium meliloti (where it regulates symbiosis) [3]—C16-HSL is an essential exogenous supplement. It is used to complement AHL-deficient mutants, induce quorum sensing phenotypes in vitro, and calibrate biosensor assays, as its activity is specific to cognate LuxR-type receptors that do not recognize shorter AHLs [4].

Environmental Microbiology and Halophile QS Studies

C16-HSL has been validated as a native QS signal in environmentally relevant bacteria, including the moderately halophilic exopolysaccharide producer Halomonas smyrnensis AAD6 [5]. Its use as a standard enables the identification and functional characterization of novel AHL-based QS systems in extremophiles, marine isolates, and soil bacteria, expanding the scope of QS research beyond well-characterized pathogens.

Development of Long-Chain AHL Biosensors and Detection Methods

C16-HSL serves as a critical analytical standard and positive control for the development and validation of biosensors designed to detect long-chain AHLs. Its confirmed activity in the LasR-based E. coli JM109 (pSB1075) bioluminescence biosensor makes it suitable for calibrating assays aimed at detecting C16-family signals in complex biological samples [5]. Its use is essential for ensuring assay specificity against the background of short-chain AHLs.

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